An In-depth Technical Guide to the Chemical Properties and Applications of D-Glucose-¹³C₂ Isomers
An In-depth Technical Guide to the Chemical Properties and Applications of D-Glucose-¹³C₂ Isomers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and data analysis of D-Glucose labeled with two Carbon-13 (¹³C) isotopes. While the specific nomenclature "D-Glucose-13C2-4" is ambiguous, this guide will focus on the most commonly utilized and documented isomers, such as D-Glucose-1,2-¹³C₂, D-Glucose-1,6-¹³C₂, and D-Glucose-3,4-¹³C₂. These stable isotope-labeled molecules are invaluable tracers in metabolic research, particularly for metabolic flux analysis (MFA).[1][2][3][4]
Chemical Properties of D-Glucose-¹³C₂ Isomers
Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts, ensuring they are metabolized in the same manner. The key distinction lies in their molecular weight, which allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Quantitative Data Summary
The following table summarizes the core chemical and physical properties of various D-Glucose-¹³C₂ isomers.
| Property | D-Glucose-1,2-¹³C₂ | D-Glucose-1,6-¹³C₂ | D-Glucose-3,4-¹³C₂ | D-Glucose-4,6-¹³C₂ |
| Molecular Formula | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ |
| Molecular Weight | 182.14 g/mol | 182.14 g/mol | 182.14 g/mol | 182.14 g/mol |
| Exact Mass | 182.07009777 Da | 182.07009777 Da | 182.14100 Da | 182.07009777 Da |
| CAS Number | 138079-87-5 | 287100-67-8 | 67759-25-5 | 478529-45-2 |
| Appearance | White to off-white powder | - | White to off-white powder | - |
| Melting Point | 150-152 °C | - | 150-152°C | - |
| Isotopic Purity | ≥99 atom % ¹³C | - | - | >99 atom % ¹³C |
| Optical Activity | [α]25/D +52.0° | - | - | - |
Experimental Protocols for ¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the path of ¹³C atoms from a labeled substrate through a metabolic network.[5]
General Experimental Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment involves several key stages, from experimental design to data interpretation.
High-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.
Detailed Protocol for Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling cultured cells with a ¹³C tracer to achieve an isotopic steady state.[5]
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Cell Culture and Adaptation:
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Culture cells in a standard medium to the desired cell density.
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Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.[3]
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Tracer Experiment:
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Sample Collection and Quenching:
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Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).[3]
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Collect cell extracts for metabolite analysis.
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Collect samples of the culture medium to measure extracellular metabolite concentrations (e.g., glucose, lactate) to determine uptake and secretion rates.[3]
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Metabolite Extraction and Analysis:
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Extract metabolites from the cell pellets using appropriate solvents (e.g., 80% methanol).
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Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For GC-MS analysis, derivatization of the metabolites is typically required.[3]
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Data Analysis:
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Correct the raw MS data for the natural abundance of ¹³C.
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Use computational models and software (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions (MIDs) and the MIDs predicted by the model.[1]
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Signaling Pathways and Metabolic Tracing
D-Glucose-¹³C₂ isomers are particularly useful for dissecting the relative fluxes of glycolysis and the Pentose Phosphate Pathway (PPP).[4][6]
Fate of ¹³C Labels from [1,2-¹³C₂]glucose in Glycolysis and the PPP
The specific labeling pattern of downstream metabolites provides quantitative information on pathway activity.
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Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled with ¹³C at positions 2 and 3 ([2,3-¹³C₂]lactate).[2]
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Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to the formation of lactate with a single ¹³C label at position 3 ([3-¹³C]lactate).[2]
By measuring the relative abundance of these different lactate isotopologues, researchers can calculate the relative flux of glucose through glycolysis versus the PPP.[2]
Fate of ¹³C labels from [1,2-¹³C₂]glucose in Glycolysis vs. PPP.
Applications in Drug Development
MFA with D-Glucose-¹³C₂ can be a powerful tool in the drug development process to:
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Elucidate Mechanism of Action: Observe how a drug perturbs metabolic fluxes to gain insights into its molecular targets and downstream effects.[1]
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Identify Biomarkers: Changes in specific metabolic fluxes may serve as early indicators of drug efficacy or toxicity.[1]
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Optimize Drug Candidates: Understand the metabolic liabilities of a drug to modify its structure and improve its therapeutic index.[1]
